molecular formula C15H12ClN3O B11797545 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11797545
M. Wt: 285.73 g/mol
InChI Key: YKICJJGLKDTQSY-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 6th position, a dimethylphenyl group at the 3rd position, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dimethyl groups on the phenyl ring.

    5-(6-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and dimethyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-13(16)17-8-12/h3-8H,1-2H3

InChI Key

YKICJJGLKDTQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)C

Origin of Product

United States

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